molecular formula C17H21NO3S B2505934 4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide CAS No. 898653-63-9

4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide

Cat. No.: B2505934
CAS No.: 898653-63-9
M. Wt: 319.42
InChI Key: UJAFLKPMCZXYTD-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. As part of the sulfonamide class, this compound is of significant interest in medicinal chemistry for the development of small-molecule probes and therapeutics . Its structural features, including the methoxy and dimethyl substituents on the benzene ring, are common pharmacophores designed to influence the molecule's bioavailability, binding affinity, and selectivity toward biological targets . While the specific biological profile of this compound is subject to ongoing investigation, structurally similar bis-aryl sulfonamides have demonstrated valuable immunomodulatory activity. Research on related analogs has shown potential in sustaining the activation of innate immune signaling pathways, such as NF-κB and ISRE, following a primary stimulus . This mechanism is under exploration for the development of novel vaccine co-adjuvants that can enhance and prolong the immune response, potentially leading to more robust and durable immunity . Researchers are exploring these compounds to identify new affinity probes and to understand their mechanism of action in immune cell signaling . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-13-14(2)17(10-9-16(13)21-3)22(19,20)18-12-11-15-7-5-4-6-8-15/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAFLKPMCZXYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Methoxy-2,3-Dimethylbenzene

The benzene ring is sulfonated using fuming sulfuric acid (H2SO4·SO3) at 0–5°C for 2 hours. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially entering the para position to the methoxy group due to its strong activating effect. After quenching in ice water, the sulfonic acid is isolated as a white solid (yield: 85–90%).

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl5, 2.5 equiv.) in dichloromethane (DCM) under reflux for 4 hours. This step converts the sulfonic acid to the sulfonyl chloride, which is purified via vacuum distillation (b.p. 120–125°C at 15 mmHg). The product is obtained as a pale-yellow liquid (yield: 78%).

Coupling with Phenethylamine

Standard Sulfonamide Formation

A solution of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise to phenethylamine (1.2 equiv.) and triethylamine (2.0 equiv.) at 0°C. The mixture is stirred at room temperature for 12 hours, after which the solvent is removed under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 4:1) to yield the title compound as a white crystalline solid (yield: 72%).

Alternative Base-Mediated Coupling

Using cesium carbonate (Cs2CO3, 1.5 equiv.) in anhydrous dimethylformamide (DMF) at 50°C for 6 hours improves yields to 85%. This method mitigates steric hindrance from the 2,3-dimethyl groups by enhancing the nucleophilicity of phenethylamine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl3) : δ 7.69 (d, J = 8.2 Hz, 2H, aromatic), 7.31 (d, J = 8.0 Hz, 2H, aromatic), 3.78 (s, 3H, OCH3), 3.12 (s, 3H, NCH3), 2.43 (s, 3H, CH3), 2.41 (s, 3H, CH3), 2.36 (s, 3H, CH2CH2Ph).
  • ¹³C NMR (100 MHz, CDCl3) : δ 159.2 (C-O), 143.8 (C-SO2), 134.6–127.3 (aromatic carbons), 55.3 (OCH3), 35.9 (NCH3), 21.5 (CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C17H21NO3S [M + H]⁺ : 320.1318.
  • Found : 320.1321.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%)
Standard Coupling THF, Et3N, 12 h 72 98
Cs2CO3-Mediated DMF, 50°C, 6 h 85 99
Microwave-Assisted DCM, 100°C, 1 h 80 97

The Cs2CO3-mediated method offers superior yields due to enhanced reaction kinetics, while microwave-assisted synthesis reduces reaction time without compromising purity.

Applications in Medicinal Chemistry

This compound exhibits inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-9 and MMP-13, as demonstrated in patent WO2009118292A1. Its lipophilic substituents enhance blood-brain barrier permeability, making it a candidate for neurodegenerative disease therapeutics.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be employed.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2,3-dimethyl-N-phenethylbenzenesulfonamide.

    Reduction: Formation of this compound amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a methoxy group , two methyl groups , and a phenethyl group attached to a benzenesulfonamide core. The synthesis typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride and phenethylamine.
  • Reaction Conditions : The reaction is conducted in the presence of a base such as triethylamine or pyridine to neutralize hydrochloric acid formed during the reaction.
  • Procedure : The sulfonyl chloride is added dropwise to a solution of phenethylamine in dichloromethane or chloroform, stirred at room temperature until complete.
  • Purification : The product is purified through recrystallization or column chromatography.

Medicinal Chemistry

4-Methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide has been investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent. It exhibits antimicrobial and anti-inflammatory properties, making it a candidate for treating various infections and inflammatory conditions .

The compound's biological activity has been studied extensively:

  • Antibacterial Properties : Research indicates that derivatives of this compound show significant antibacterial activity against strains like Escherichia coli. A study demonstrated that certain synthesized derivatives were effective inhibitors of biofilm formation by this bacterium .
  • Enzyme Inhibition : As a sulfonamide, it may inhibit specific enzymes by mimicking natural substrates, disrupting essential biochemical pathways. This mechanism is crucial for its therapeutic effects .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have highlighted the importance of methoxy substituents at specific positions on the aryl ring. These studies reveal that modifications can lead to significant changes in biological activity, underscoring the compound's potential as a lead structure for further drug development .

Case Studies and Research Findings

  • Antibacterial Studies : A series of experiments demonstrated that N-(4-methoxyphenethyl)benzenesulfonamides exhibited strong antibacterial effects against Escherichia coli, with some derivatives showing low cytotoxicity .
  • Enzyme Inhibition Profiles : In vitro studies assessed the inhibitory effects on acetylcholinesterase and other enzymes, revealing promising profiles that suggest potential applications in neuropharmacology .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialEffective against E. coli
Enzyme InhibitionSignificant inhibition of acetylcholinesterase
Anti-inflammatoryPotential therapeutic applications

Table 2: Synthesis Conditions

StepDescription
Starting Materials4-methoxy-2,3-dimethylbenzenesulfonyl chloride, phenethylamine
Reaction ConditionsBase (triethylamine or pyridine), dichloromethane or chloroform
Purification MethodRecrystallization or column chromatography

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it may inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

  • N-Substituent Diversity : The phenethyl group in the target compound enhances lipophilicity, which may improve blood-brain barrier penetration relative to heterocyclic substituents (e.g., oxazole in ) .

Physicochemical Properties

  • Spectroscopic Data :

    • ¹H/¹³C NMR : Methyl and methoxy groups in the target compound would resonate at δ ~2.2–2.5 ppm (CH₃) and δ ~3.8 ppm (OCH₃), similar to related compounds (e.g., : δ 2.5 ppm for CH₃; : δ 3.8 ppm for OCH₃) .
    • Crystallography : Triclinic crystal systems are common in sulfonamides (e.g., : P1 space group), with hydrogen-bonding networks stabilizing the structure .
  • Lipophilicity : The phenethyl group (logP ~2.5) likely increases membrane permeability compared to polar substituents like the carbamimidoyl-thiazole in (logP ~1.8) .

Biological Activity

4-Methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and related research findings.

The synthesis of this compound typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with phenethylamine. The reaction is generally carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The purification of the product can be achieved through recrystallization or column chromatography .

Chemical Structure

The compound features a benzenesulfonamide core with substituents that include:

  • Methoxy group at position 4
  • Methyl groups at positions 2 and 3
  • Phenethyl group attached to the nitrogen atom

This unique structure may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. For instance, derivatives of this compound have been tested against Escherichia coli, showing promising antibacterial effects .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit the activity of certain enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

The biological activity of this compound is attributed to its ability to mimic natural substrates, leading to the inhibition of specific enzymes. This mechanism is particularly relevant in its antimicrobial and anti-inflammatory activities. The sulfonamide moiety competes with para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis .

Research Findings and Case Studies

StudyFocusFindings
Abbasi et al. (2019)Antibacterial ActivitySynthesized benzenesulfonamides showed effective inhibition against E. coli, indicating potential as antibacterial agents .
Ramasami et al. (2020)Anticancer PropertiesInvestigated related sulfonamides that exhibited cytotoxic effects on A-549 and MCF7 cell lines with IC50 values comparable to standard chemotherapeutics .
PMC Study (2020)Inflammatory ResponseCompounds demonstrated prolonged activation of NF-κB signaling pathways, suggesting potential as anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves multi-step routes requiring precise control of temperature, inert atmospheres (e.g., nitrogen), and pH to minimize side reactions. Key steps include sulfonamide bond formation and functional group protection/deprotection. For example, intermediates may require coupling reactions under anhydrous conditions at 60–80°C . Table 1 : Comparison of Synthetic Conditions
StepReagents/CatalystsTemperature (°C)Yield (%)Analytical Validation
SulfonylationSOCl₂, DMF (catalytic)70–8065–75NMR (¹H/¹³C), HPLC
Phenethylamine couplingEDCI/HOBt, DCMRT80–85LC-MS, FT-IR

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and regioselectivity. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required). For example, ¹H NMR signals at δ 2.25–2.30 ppm confirm methyl groups adjacent to the methoxy substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in biological assays (e.g., IC₅₀ values) may arise from variations in assay conditions (pH, solvent, cell lines). To address this:
  • Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1%).
  • Use orthogonal techniques (e.g., Surface Plasmon Resonance vs. fluorescence polarization) to validate binding affinities .
    Example : A study noted 10-fold differences in enzyme inhibition due to buffer ionic strength; adjusting KCl concentration resolved variability .

Q. What computational and experimental strategies elucidate structure-activity relationships (SAR) for this sulfonamide?

  • Methodological Answer :
  • Computational : Molecular docking (AutoDock Vina) and molecular dynamics simulations predict interactions with targets (e.g., carbonic anhydrase isoforms). Focus on substituent effects: methoxy groups enhance solubility but may reduce binding affinity .
  • Experimental : Synthesize analogs (e.g., replacing phenethyl with benzyl groups) and compare bioactivity. Table 2 illustrates substituent impacts:
    Table 2 : SAR of Key Substituents
Substituent ModificationEffect on IC₅₀ (nM)Target Selectivity
2,3-Dimethyl → 2,5-Dimethyl2.5× increaseReduced isoform selectivity
Methoxy → Ethoxy3× decreaseImproved membrane permeability

Q. How are kinetic studies applied to understand the compound’s inhibition mechanisms?

  • Methodological Answer : Pre-steady-state kinetics (stopped-flow spectrophotometry) and progress curve analysis determine inhibition constants (Kᵢ) and mode (competitive/uncompetitive). For example, time-dependent inactivation suggests covalent binding, validated via mass spectrometry to detect enzyme-adduct formation .

Data Analysis and Optimization

Q. What statistical methods are used to validate reproducibility in dose-response studies?

  • Methodological Answer : Nonlinear regression (GraphPad Prism) fits dose-response curves (Hill equation) to calculate EC₅₀/IC₅₀. Replicate experiments (n ≥ 3) undergo ANOVA with post-hoc tests (Tukey’s) to confirm significance (p < 0.05). Outliers are identified via Grubbs’ test .

Q. How do researchers optimize solubility and bioavailability without compromising activity?

  • Methodological Answer :
  • Salt formation : Hydrochloride salts improve aqueous solubility.
  • Prodrug strategies : Esterification of sulfonamide groups enhances permeability, with enzymatic cleavage in vivo .
  • Co-solvent systems : Use cyclodextrins or PEG-400 in formulation .

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